molecular formula C₂₆H₃₆N₂O₉ B148729 Quinidine gluconate CAS No. 7054-25-3

Quinidine gluconate

Número de catálogo B148729
Número CAS: 7054-25-3
Peso molecular: 520.6 g/mol
Clave InChI: XHKUDCCTVQUHJQ-FAUAVMMCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinidine gluconate is an alkaloid with both antimalarial and antiarrhythmic properties. It is the gluconate salt form of quinidine and is used primarily as an intra-erythrocytic schizonticide in the treatment of malaria. It works by associating with the heme polymer (hemozoin) in the acidic food vacuole of the parasite, preventing further polymerization by the heme polymerase enzyme, leading to the accumulation of toxic heme and death of the parasite. In its role as an antiarrhythmic agent (Class 1a), quinidine gluconate depresses the flow of sodium ions into cardiac cells during phase 0 of the action potential, which slows impulse conduction through the atrioventricular (AV) node, reduces the maximal rate of phase 0 depolarization, and prolongs the refractory period. It also reduces the slope of phase 4 depolarization in Purkinje fibers, resulting in slowed conduction and reduced automaticity in the heart .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of quinidine gluconate consists of the quinidine molecule and gluconate ion. Quinidine itself is a stereoisomer of quinine, another antimalarial drug, and shares a similar complex structure with a quinoline moiety and an attached quinuclidine ring. The gluconate ion is derived from gluconic acid and is responsible for the salt form of the drug, which may affect its solubility and pharmacokinetics.

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving quinidine gluconate. However, the drug's metabolism in the human body involves oxidative modifications leading to various metabolites, including 2'-quinolone and hydroxyquinuclidine derivatives, as well as polyoxygenated quinidine derivatives .

Physical and Chemical Properties Analysis

Quinidine gluconate's physical and chemical properties, such as solubility and stability, are influenced by its salt form. The gluconate salt is used for its solubility and ease of administration, especially in parenteral forms for severe malaria cases . The pharmacokinetics of quinidine gluconate indicate that it has a larger volume of distribution than quinine, with an elimination half-life of 12.8 hours . The bioavailability of quinidine gluconate can be affected by the formulation, as seen in a study where a generic prolonged-release product had significantly lower absorption compared to the innovator's product .

Case Studies and Clinical Relevance

Quinidine gluconate has been used effectively in the treatment of severe malaria, as demonstrated in a study where patients with severe or complicated Plasmodium falciparum malaria were treated with a continuous infusion of quinidine gluconate, with or without exchange transfusion, resulting in a significant reduction in parasitemia levels . Another study confirmed its effectiveness in severe falciparum malaria, with a note on its availability compared to quinine . The pharmacokinetics of oral quinidine sulfate and gluconate were compared, showing that the gluconate form allows for maintenance therapy on a 12-hourly dosage schedule with acceptable interdose fluctuation in serum levels . The bioavailability problems of a generic prolonged-release quinidine gluconate product highlighted the importance of ensuring quality control in drug formulations . Additionally, the drug's effects on left ventricular function were studied in dogs, revealing that quinidine gluconate can cause depression of left ventricular performance, which may be masked by augmented sympathetic tone during administration .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioavailability

Quinidine gluconate's pharmacokinetics and bioavailability have been studied extensively. Research shows that quinidine gluconate, administered either orally or intravenously, exhibits therapeutic plasma levels suitable for treating arrhythmias. Its bioavailability varies, with rapid absorption noted in most cases, but is influenced by factors like first-pass hepatic drug removal, leading to a reduction in bioavailability ((Ueda, Williamson, & Dzindzio, 1976); (Ochs et al., 1978)).

Treatment of Atrial Fibrillation

Quinidine gluconate has been used in treating atrial fibrillation in various species, including humans and horses. Studies demonstrate its efficacy in converting atrial fibrillation to sinus rhythm, with dosage variations according to species and individual patient response ((Muir, Reed, & Mcguirk, 1990); (Vidaurri et al., 1983)).

Electrophysiologic Studies

Intravenous quinidine gluconate is utilized in electrophysiologic studies to evaluate its impact on heart arrhythmias. It is effective in preventing ventricular tachycardia induction and has shown to be safe when administered via intermittent infusion ((Torres et al., 1984); (Holzberger et al., 1998)).

Treatment of Malaria

Quinidine gluconate's anti-malarial properties have been explored, particularly in the treatment of severe falciparum malaria. Its effectiveness and pharmacokinetics in this regard have been studied, showing promising results in eliminating parasitemia in affected patients ((Phillips et al., 1985); (Miller, Greenberg, & Campbell, 1989)).

Antiarrhythmic Properties

Quinidine gluconate's antiarrhythmic effects are widely researched. It has been found effective in managing both supraventricular and ventricular arrhythmias. Its mechanism involves depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, which affects the impulse conduction through the atrioventricular node ((Crevasse, 1988); (Definitions, 2020)).

Safety And Hazards

Quinidine gluconate can cause side effects such as diarrhea, nausea, vomiting, loss of appetite, stomach pain/cramps, or a burning feeling in the throat or chest . Serious side effects include vision changes, eye pain, muscle pain, signs of low blood sugar, signs of infection, easy bruising/bleeding, extreme tiredness, signs of liver problems . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19+,20-;2-,3-,4+,5-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKUDCCTVQUHJQ-LCYSNFERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027497
Record name Quinidine gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinidine gluconate

CAS RN

6587-33-3, 7054-25-3
Record name D-Gluconic acid, compd. with (9S)-6′-methoxycinchonan-9-ol (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6587-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7054-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinidine gluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinidine gluconate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007054253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinidine gluconate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinidine gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinidine gluconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIDINE GLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6875N380F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidine gluconate
Reactant of Route 2
Quinidine gluconate
Reactant of Route 3
Quinidine gluconate
Reactant of Route 4
Quinidine gluconate
Reactant of Route 5
Quinidine gluconate
Reactant of Route 6
Quinidine gluconate

Citations

For This Compound
2,150
Citations
KD Miller, AE Greenberg… - New England Journal of …, 1989 - Mass Medical Soc
… We conclude that the continuous infusion of quinidine gluconate is well tolerated alone and with exchange transfusion and is effective in the treatment of severe and complicated malaria…
Number of citations: 218 www.nejm.org
HR Ochs, DJ Greenblatt, E Woo, K Franke… - The American journal of …, 1978 - Elsevier
… The findings indicate that absorption of quinidine gluconate … 6 hours versus 495 mg of quinidine gluconate every 12 hours. … steady state levels with quinidine gluconate (15.6 and 16.0 …
Number of citations: 53 www.sciencedirect.com
KH Palmer, B Martin, B Baggett, ME Wall - Biochemical Pharmacology, 1969 - Elsevier
… The quinidine gluconate medication received by the patient in the present study contained, by TLC, 20-30 per cent of the unknown impurity. A detailed study of the impurity will be …
Number of citations: 69 www.sciencedirect.com
D Saraiya, S Bolton - Drug Development and Industrial Pharmacy, 1990 - Taylor & Francis
… Precirol on the in-vitro dissolution of theophylline and quinidine gluconate. Theophylline was chosen as an amphoteric drug whereas quinidine gluconate is a freely water soluble drug. …
Number of citations: 59 www.tandfonline.com
J RUSSO Jr, ME RUSSO, RANN SMITH… - The Journal of …, 1982 - Wiley Online Library
Two different chronic dosing regimens of quinidine gluconate were administered to each of four healthy volunteers in a pilot study to evaluate quinidine for nonlinear pharmacokinetics. …
Number of citations: 9 accp1.onlinelibrary.wiley.com
VK Prasad, VP Shah, P Knight, H Malinowski… - International Journal of …, 1982 - Elsevier
… of controlled release 324 mg quinidine gluconate tablets were investigated and their … in the quality control of sustained (or controlled) released quinidine gluconate formulations. …
Number of citations: 27 www.sciencedirect.com
E Smith - Journal of Chromatography A, 1984 - Elsevier
… (Quinidine gluconate (40 mg) was transferred to a 25-ml … 1 mg of quinidine sulfate or 1.6 mg of quinidine gluconate per … or 4.0 ml of a quinidine gluconate sample was transferred to a lo-…
Number of citations: 20 www.sciencedirect.com
S Ashino, I Watanabe, M Kofune, K Ohkubo… - 2006 - Am Heart Assoc
Abstract 3324: Intravenous Administration of Quinidine Gluconate Prevents Induction of … administration of quinidine gluconate on inducible VF in patients with BS were evaluated. …
Number of citations: 1 www.ahajournals.org
RL Engler, MM Le Winter, JS Karliner - Circulation, 1979 - Am Heart Assoc
… SUMMARY To assess the effects of quinidine gluconate on left ventricular (LV) performance, … Quinidine gluconate was given intravenously in two successive doses of 6 mg/kg, yielding …
Number of citations: 17 www.ahajournals.org
G Rudnitsky, KD Miller, T Padua, TL Stull - The Journal of infectious diseases, 1987 - JSTOR
… quinidine gluconate and exchange transfusion. The child was initially treated with a single dose of 10 mg of intravenous quinidine gluconate/… of 10 mg of quinidine gluconate/kg, which …
Number of citations: 17 www.jstor.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.